molecular formula C15H15N5O3S2 B2466951 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034304-52-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2466951
CAS RN: 2034304-52-2
M. Wt: 377.44
InChI Key: OHUGUBNBZROLJV-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Research has demonstrated the utility of sulfonamide derivatives, including compounds structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, in the synthesis of antimicrobial and antiproliferative agents. For instance, derivatives of N-ethyl-N-methylbenzenesulfonamide have shown significant cytotoxic activity against human cell lines such as alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, with certain compounds exhibiting potent cytotoxic activity due to specific moieties like imidazo[2,1-b]thiazole (Shimaa M. Abd El-Gilil, 2019).

Antibacterial Evaluation of Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued for their potential use as antibacterial agents. These efforts have yielded compounds with high antibacterial activities, highlighting the versatility and potential of sulfonamide-based compounds in developing new therapeutic agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Antiulcer Agents

The development of imidazo[1,2-a]pyridines substituted at the 3-position, aiming for potential antisecretory and cytoprotective antiulcer agents, has been explored. This research signifies the applicability of such compounds in medical treatments, despite some not showing significant antisecretory activity but demonstrating good cytoprotective properties (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989).

Antiviral Activity

The synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their evaluation for antiviral activity, particularly against the tobacco mosaic virus, demonstrates the potential of sulfonamide derivatives in the field of antiviral research. This work emphasizes the importance of structural modifications to enhance biological activity (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c21-14-7-6-11(10-4-5-10)17-20(14)9-8-16-25(22,23)13-3-1-2-12-15(13)19-24-18-12/h1-3,6-7,10,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUGUBNBZROLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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